

gTPA2-OMe chemical structure and properties

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Compound of Interest

Compound Name:	gTPA2-OMe
Cat. No.:	B15537888

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An In-depth Technical Guide to **gTPA2-OMe**: A Triazine-Based Hole Transport Material for Perovskite Solar Cells

Introduction

gTPA2-OMe is a specialized organic semiconductor that serves as a hole transport material (HTM) in the fabrication of high-performance perovskite solar cells (PSCs). Its molecular design, centered around a 1,3,5-triazine core, is engineered to facilitate efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode, a critical function for achieving high power conversion efficiencies. The "OMe" suffix in its name signifies the presence of methoxy groups, which are common substituents in HTMs, known to influence the material's electronic properties and solubility. This guide provides a comprehensive overview of the chemical structure, properties, and application of **gTPA2-OMe** in the context of perovskite solar cell research and development.

Chemical Structure

The chemical structure of **gTPA2-OMe** is defined by a central triazine ring functionalized with substituted phenylamine groups. Based on the available information, the systematic IUPAC name for **gTPA2-OMe** is N2,N4-bis(3,5-dimethylphenyl)-N6-(4-(bis(4-methoxyphenyl)amino)phenyl)-1,3,5-triazine-2,4,6-triamine.

The key structural features include:

- A 1,3,5-triazine core: This electron-deficient nitrogen-containing heterocycle forms the central scaffold of the molecule.
- Di-methylphenyl amine substituents: These groups are attached at the 2 and 4 positions of the triazine ring.
- A triphenylamine derivative at the 6-position: This moiety is further functionalized with two methoxy groups, which play a crucial role in modulating the material's HOMO (Highest Occupied Molecular Orbital) energy level for favorable alignment with the perovskite layer.

Molecular Formula: C₃₂H₃₃N₇O₂

SMILES

String:CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)NC)C

Physicochemical and Electronic Properties

The properties of **gTPA2-OMe** are tailored for its role as an efficient HTM. While specific experimental data for this exact compound is not widely published, the properties can be inferred from studies on structurally similar triazine-based HTMs. The following table summarizes the expected range of key properties.

Property	Value/Range	Significance in Perovskite Solar Cells
Molecular Weight	547.65 g/mol	Influences solubility and film formation properties.
HOMO Energy Level	-5.1 to -5.3 eV	Crucial for efficient hole extraction from the perovskite valence band. Must be well-aligned with the perovskite's valence band energy level (typically around -5.4 eV).
LUMO Energy Level	-2.0 to -2.2 eV	Should be higher than the perovskite's conduction band to effectively block electron transport, thereby reducing recombination losses.
Hole Mobility (μ h)	10^{-4} to 10^{-3} cm 2 V $^{-1}$ s $^{-1}$	A higher hole mobility ensures efficient transport of holes to the electrode, contributing to a higher short-circuit current (J _{sc}) and fill factor (FF).
Glass Transition Temp.	> 100 °C	A high glass transition temperature is indicative of good thermal stability, which is essential for the long-term operational stability of the solar cell.
Solubility	Soluble in common organic solvents (e.g., chlorobenzene, toluene)	Enables solution-based processing for the deposition of the hole transport layer, which is a cost-effective fabrication method.

Synthesis Protocol

The synthesis of **gTPA2-OMe**, like other substituted triazines, would typically proceed through a sequential nucleophilic aromatic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A plausible synthetic route is outlined below.

Materials:

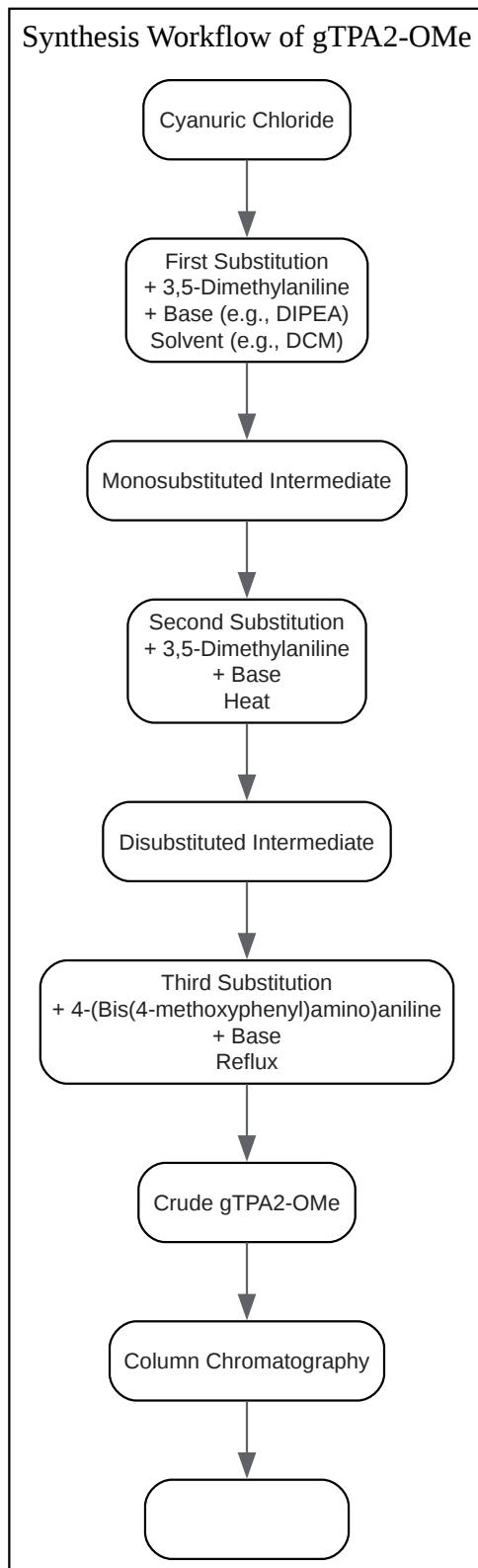
- Cyanuric chloride

- 3,5-Dimethylaniline
- 4-(Bis(4-methoxyphenyl)amino)aniline
- A suitable base (e.g., Diisopropylethylamine - DIPEA)
- An appropriate solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

Procedure:

- First Substitution: Cyanuric chloride is dissolved in the chosen solvent and cooled in an ice bath. One equivalent of 3,5-dimethylaniline and one equivalent of the base are added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature to yield the monosubstituted product.
- Second Substitution: A second equivalent of 3,5-dimethylaniline and the base are added to the reaction mixture, which is then heated to a moderate temperature (e.g., 40-50 °C) to facilitate the second substitution, yielding the disubstituted intermediate.
- Third Substitution: The final amine, 4-(bis(4-methoxyphenyl)amino)aniline, and a third equivalent of the base are added. The reaction mixture is then refluxed to drive the final substitution to completion.
- Purification: The crude product is purified by column chromatography to yield the final **gTPA2-OMe** product.

The following diagram illustrates the general synthetic workflow:



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A representative synthetic workflow for **gTPA2-OMe**.

Experimental Protocol for Application in Perovskite Solar Cells

The following is a typical experimental protocol for the deposition of the **gTPA2-OMe** hole transport layer and the fabrication of a standard n-i-p perovskite solar cell.

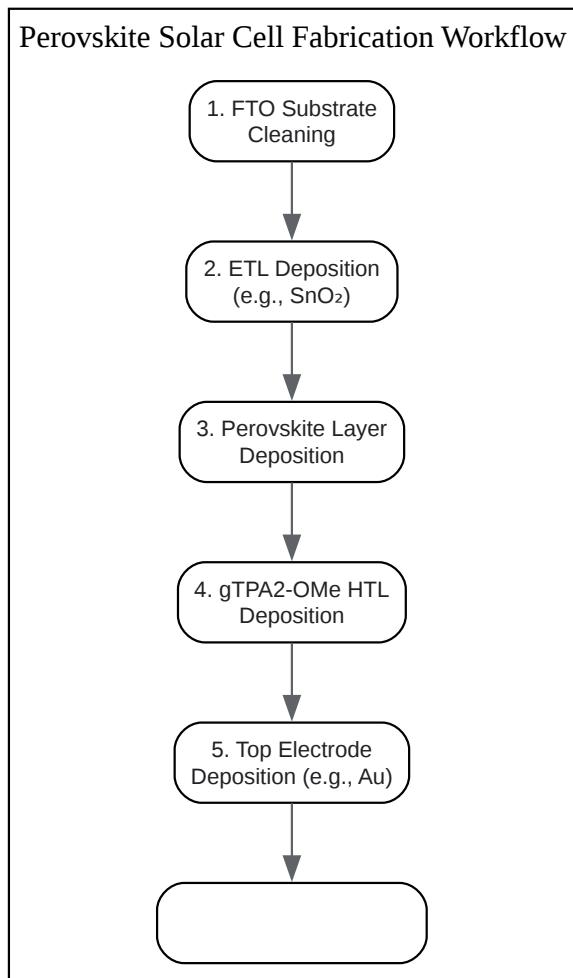
Materials and Substrates:

- FTO-coated glass substrates
- Electron transport layer (ETL) materials (e.g., SnO_2 , TiO_2)
- Perovskite precursor solution (e.g., a mixture of FAI, PbI_2 , MABr , and PbBr_2 in DMF:DMSO)
- **gTPA2-OMe** HTL solution: **gTPA2-OMe** dissolved in a solvent like chlorobenzene, often with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and performance.
- Metal for top electrode (e.g., Gold - Au, or Silver - Ag)

Device Fabrication Procedure:

- Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, and then treated with UV-Ozone.
- ETL Deposition: An electron transport layer (e.g., a compact layer of SnO_2) is deposited onto the FTO substrate, for instance, by spin-coating, followed by annealing.
- Perovskite Layer Deposition: The perovskite active layer is deposited on top of the ETL, typically via a one-step spin-coating method in a nitrogen-filled glovebox, followed by thermal annealing.
- HTL Deposition: The **gTPA2-OMe** HTL solution is spin-coated onto the perovskite layer. The spinning speed and time are optimized to achieve the desired layer thickness.
- Top Electrode Deposition: Finally, a metal top electrode (e.g., 80-100 nm of gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

The workflow for device fabrication is depicted below:



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Workflow for fabricating a perovskite solar cell with **gTPA2-OMe**.

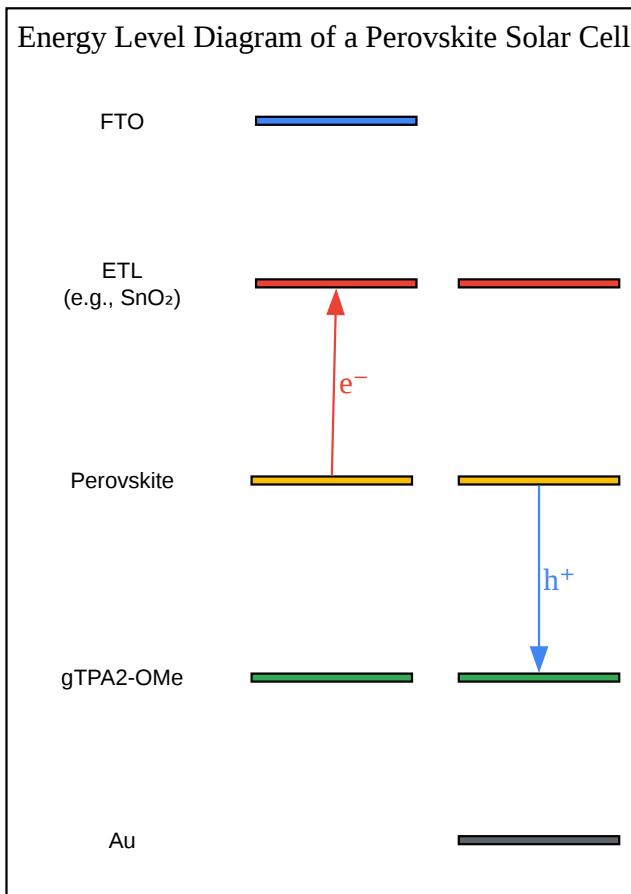
Role in Perovskite Solar Cell and Energy Level Alignment

In a perovskite solar cell, **gTPA2-OMe** forms a crucial interface with the perovskite layer. Its primary functions are:

- Efficient Hole Extraction: The HOMO level of **gTPA2-OMe** is designed to be slightly higher than the valence band maximum of the perovskite, creating a favorable energy cascade for the transfer of photogenerated holes.
- Electron Blocking: The LUMO level of **gTPA2-OMe** is significantly higher than the conduction band minimum of the perovskite, creating an energetic barrier that prevents electrons from reaching the anode, thus minimizing charge recombination.
- Interfacial Passivation: The HTM can passivate defects at the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage (V_{oc}) of the device.

- Protection of the Perovskite Layer: The hydrophobic nature of many organic HTMs can provide a degree of protection to the underlying perovskite layer from moisture ingress.

The energy level alignment in a typical perovskite solar cell employing **gTPA2-OMe** is illustrated in the following diagram:



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Energy level alignment in a PSC with **gTPA2-OMe**.

Conclusion

gTPA2-OMe represents a class of promising hole transport materials for perovskite solar cells, characterized by a robust triazine core and tunable electronic properties through peripheral functionalization. Its favorable energy level alignment, good hole mobility, and potential for cost-effective synthesis make it a compelling alternative to more established HTMs. Further research and optimization of devices incorporating **gTPA2-OMe** and similar triazine-based materials will be crucial in advancing the commercial viability and long-term stability of perovskite photovoltaic technology.

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